1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE
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Overview
Description
1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core structure substituted with an azepane ring and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Azepane Ring: The azepane ring can be introduced via a nucleophilic substitution reaction, where an appropriate azepane derivative reacts with a halogenated precursor of the indole compound.
Thioether Linkage Formation: The thioether linkage is formed by reacting the indole derivative with a thiol compound, such as 4-methylbenzylthiol, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the azepane ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and thioether linkage may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-azepan-1-yl-2-oxoethyl)piperidin-4-one
- N-(2-azepan-1-yl-2-oxoethyl)-4-bromo-N-(4-methylbenzyl)benzenesulfonamide
- 4-(2-azepan-1-yl-2-oxoethyl)aniline
Uniqueness
1-(AZEPAN-1-YL)-2-(3-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its combination of an indole core, azepane ring, and thioether linkage. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the thioether linkage may enhance its binding affinity to certain molecular targets, making it a more potent therapeutic agent.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2OS/c1-19-10-12-20(13-11-19)18-28-23-16-26(22-9-5-4-8-21(22)23)17-24(27)25-14-6-2-3-7-15-25/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDFNVONVRZKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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